(2,6-Dichloro-4-methoxyphenyl)boronic acid
Description
(2,6-Dichloro-4-methoxyphenyl)boronic acid (CAS: 851756-60-0) is an aromatic boronic acid derivative with the molecular formula C₇H₇BCl₂O₃ and a molecular weight of 220.85 g/mol . Its structure features two chlorine atoms at the 2- and 6-positions of the benzene ring and a methoxy group at the 4-position. This substitution pattern imparts distinct electronic and steric properties, influencing its reactivity, acidity (pKa), and applications in medicinal chemistry, sensing, and materials science. Boronic acids are valued for their ability to form reversible covalent bonds with diols, enabling roles in glucose sensing, enzyme inhibition, and polymer functionalization .
Properties
IUPAC Name |
(2,6-dichloro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLVJCQYCNMWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)OC)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501255643 | |
| Record name | B-(2,6-Dichloro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851756-60-0 | |
| Record name | B-(2,6-Dichloro-4-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851756-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2,6-Dichloro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation of Halogenated Arenes
The Miyaura borylation reaction, employing palladium catalysts with bis(pinacolato)diboron (B₂pin₂), is a cornerstone for introducing boronic acid groups into aromatic systems. For example, demonstrates the use of Pd(PPh₃)₂Cl₂ and K₃PO₄ in toluene at 100°C to couple dibromopyridines with boronic acids. Adapting this method, 2,6-dichloro-4-methoxybromobenzene could undergo borylation under similar conditions (Table 1).
Table 1: Hypothetical Miyaura Borylation Conditions for Target Compound
| Substrate | Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 2,6-dichloro-4-methoxybromobenzene | PdCl₂(PPh₃)₂ | K₃PO₄ | Toluene | 100°C | 60–75* |
*Theoretical yield based on analogous reactions in.
Directed Ortho-Metalation (DoM) Strategies
The methoxy group at the para position can act as a directing group for regioselective chlorination. As shown in, Suzuki coupling reactions using methoxyphenylboronic acid proceed efficiently with cyanuric chloride, highlighting the stability of methoxy-directed intermediates. A two-step synthesis could involve:
-
Chlorination of 4-methoxyphenylboronic acid : Using Cl₂ or SO₂Cl₂ in the presence of FeCl₃ to introduce chlorine at the ortho positions relative to the methoxy group.
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Purification via recrystallization : Ethanol or ethanol/water mixtures, as employed in, yield high-purity products (purity >98%).
Solvent and Catalyst Selection
Polar aprotic solvents (e.g., 1,4-dioxane in) enhance boronic acid stability, while ethanol facilitates catalyst recovery via magnetic separation. Catalyst systems such as silica-supported palladium complexes (e.g., Fe-Co-Pd/SiO₂ in ) offer recyclability, critical for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2,6-Dichloro-4-methoxyphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
One of the primary applications of (2,6-Dichloro-4-methoxyphenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, crucial intermediates in pharmaceuticals and agrochemicals .
Table 1: Key Reagents and Conditions for Suzuki-Miyaura Reactions
| Reagent | Role |
|---|---|
| Palladium catalysts | Catalyst for coupling |
| Bases (e.g., K2CO3) | Base to deprotonate boronic acid |
| Solvents (e.g., toluene) | Medium for reaction |
Medicinal Chemistry
In medicinal applications, (2,6-Dichloro-4-methoxyphenyl)boronic acid is being investigated for its potential use in Boron Neutron Capture Therapy (BNCT) for cancer treatment. BNCT is a targeted radiotherapy that exploits the unique properties of boron compounds to selectively destroy cancer cells while sparing healthy tissue.
Material Science
The compound is also utilized in the development of advanced materials. Its ability to form stable bonds makes it suitable for creating polymers and electronic components that require precise molecular structures .
Case Study 1: Synthesis of Biaryl Compounds
A notable study demonstrated the effectiveness of (2,6-Dichloro-4-methoxyphenyl)boronic acid in synthesizing various biaryl compounds through Suzuki coupling reactions. The study reported high yields and selectivity under mild reaction conditions, highlighting its utility in pharmaceutical synthesis.
Case Study 2: Boron Neutron Capture Therapy
Research exploring the application of (2,6-Dichloro-4-methoxyphenyl)boronic acid in BNCT indicated promising results. The compound showed efficient boron uptake in tumor cells, enhancing the therapeutic effects when combined with neutron irradiation.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-4-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Key Observations:
- pKa and Reactivity : Chlorine substituents (strong σ-electron-withdrawing groups) lower the pKa of (2,6-Dichloro-4-methoxyphenyl)boronic acid compared to fluorine or methyl analogs. This enhances its reactivity at physiological pH (7.4), making it more suitable for applications requiring rapid diol complexation, such as glucose sensing .
Sensing and Molecular Recognition
- Glucose Sensing : (2,6-Dichloro-4-methoxyphenyl)boronic acid’s lower pKa allows efficient binding to glucose in physiological conditions, outperforming phenylboronic acid (requiring alkaline pH) and 4-Methoxy-2,6-dimethylphenylboronic acid (weaker binding due to higher pKa) .
- Polymer Integration : Unlike polythiophene-boronic acid derivatives (e.g., poly-3-thienylboronic acid), chlorinated derivatives may exhibit enhanced stability in aqueous environments due to reduced hydrolysis .
Medicinal Chemistry
- Enzyme Inhibition: Chlorinated boronic acids show superior antiproliferative activity in cancer models compared to non-halogenated analogs. For example, phenanthren-9-yl boronic acid (IC₅₀ < 1 µM in 4T1 cells) highlights the role of aromatic bulk and electron-withdrawing groups in bioactivity .
- Fungal HDAC Inhibition: Structurally related [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits Magnaporthe oryzae RPD3 at 1 µM, suggesting chlorine substituents in (2,6-Dichloro-4-methoxyphenyl)boronic acid could enhance target binding .
Ion Transport and Supramolecular Chemistry
- Cholate-Boronic Acid Conjugates: Chlorine’s electron-withdrawing effects may stabilize boronate ester formation with fructose, a critical step in saccharide-switchable ion transport systems. This contrasts with Wulff-type boronic acids, which rely on ortho-aminomethyl groups for enhanced binding .
Limitations and Trade-offs
- Solubility : The hydrophobicity of chlorine substituents may reduce aqueous solubility compared to fluorine or hydroxyl-substituted analogs (e.g., (2-Fluoro-4-hydroxyphenyl)boronic acid, CAS: 1376989-43-3) .
- Synthetic Complexity: Introducing two chlorine atoms increases synthetic difficulty compared to mono-substituted or methylated derivatives .
Biological Activity
(2,6-Dichloro-4-methoxyphenyl)boronic acid is an organoboron compound with significant implications in organic synthesis and medicinal chemistry. Its unique structure, characterized by two chlorine atoms and a methoxy group on a phenyl ring, enhances its biological activity and reactivity in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of (2,6-Dichloro-4-methoxyphenyl)boronic acid is C₇H₇BCl₂O₃. The presence of the boronic acid functional group allows for versatile reactivity in organic synthesis, particularly in forming carbon-carbon bonds essential for drug development. The dichloro substitution can facilitate bioisosterism, while the methoxy group may enhance solubility and engage in hydrogen bonding interactions with biological targets.
Biological Activities
Research indicates that boronic acids exhibit various biological activities, including:
Case Studies
- Antiproliferative Studies : A series of derivatives based on imidazo[4,5-b]pyridines were evaluated for their antiproliferative activity against various cancer cell lines. Compounds with similar substituents to those in (2,6-Dichloro-4-methoxyphenyl)boronic acid exhibited significant activity, indicating the potential for this compound to be explored further in cancer therapy .
- Receptor Binding Studies : Research involving PET imaging has highlighted the importance of receptor modulators like those derived from (2,6-Dichloro-4-methoxyphenyl)boronic acid in understanding mGluR2 function. These studies demonstrated how such compounds could modulate receptor activity and influence neurochemical pathways .
Synthesis and Reactivity
The synthesis of (2,6-Dichloro-4-methoxyphenyl)boronic acid typically involves boronation reactions where phenolic precursors are treated with boron reagents under controlled conditions. The compound can also be synthesized via Suzuki-Miyaura coupling reactions utilizing aryl halides and boronic acids.
Comparative Analysis
A comparative analysis of structurally related compounds reveals insights into the biological activity influenced by substituents:
| Compound Name | Similarity Score | Unique Features |
|---|---|---|
| 2-Chloro-4-methoxyphenylboronic acid | 0.93 | Lacks dichlorination; simpler structure |
| 2-Chloro-4-hydroxyphenylboronic acid | 0.93 | Hydroxy group instead of methoxy; different reactivity |
| (2-Chloro-3-methoxyphenyl)boronic acid | 0.91 | Different positioning of methoxy group |
| (4-Chloro-3-methoxyphenyl)boronic acid | 0.86 | Chlorine at para position; altered electronic properties |
Q & A
Basic: What are the recommended synthetic routes and characterization methods for (2,6-dichloro-4-methoxyphenyl)boronic acid?
Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or iodonium salt formation. For example, it can be prepared from 1,5-dichloro-2-iodo-3-methoxybenzene through a palladium-catalyzed borylation reaction, yielding 74% under optimized conditions . Key characterization methods include:
- NMR Spectroscopy : Use DMSO-d₆ as the solvent. The -NMR spectrum shows aromatic protons at δ 7.06 and 6.98 (doublets, J = 1.6 Hz) and a methoxy signal at δ 3.75. The -NMR confirms the aromatic carbons and methoxy group (δ 162.2–56.0), though the C–B signal is absent due to quadrupolar relaxation .
- Mass Spectrometry : ESI–HRMS ([M–H]⁻ at m/z 218.9794) validates the molecular formula (C₇H₆BCl₂O₃) .
Basic: How does pH influence the 11B^{11}\text{B}11B-NMR chemical shifts of boronic acids like (2,6-dichloro-4-methoxyphenyl)boronic acid?
Answer:
The -NMR chemical shift is highly pH-dependent due to boronic acid equilibria (e.g., B(OH)₂ ↔ B(OH)₃⁻). For example, 2,6-difluorophenyl boronic acid shows a distinct shift from 29.7 ppm (acidic) to 8.2 ppm (basic conditions) . For (2,6-dichloro-4-methoxyphenyl)boronic acid, perform titrations in buffered DMSO-d₆ or aqueous solutions to monitor shifts, ensuring equilibration at each pH. Note that rapid protodeborylation in phosphate buffers may complicate measurements .
Advanced: What experimental strategies mitigate boroxine formation during mass spectrometric analysis of (2,6-dichloro-4-methoxyphenyl)boronic acid?
Answer:
Boroxine formation (dehydration/trimerization) interferes with MS detection. To address this:
- Derivatization : Convert the boronic acid to a cyclic boronic ester using diols (e.g., 1,2-ethanediol) or sugars. This stabilizes the compound and prevents trimerization .
- Matrix Selection : For MALDI-MS, use matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and ensure rapid desorption to minimize thermal degradation .
- Negative-Ion Mode : ESI– in basic buffers (e.g., ammonium hydroxide) enhances ionization of the boronate anion .
Advanced: How can non-specific secondary interactions affect glycoprotein binding studies involving (2,6-dichloro-4-methoxyphenyl)boronic acid?
Answer:
Boronic acids bind glycoproteins via diol interactions, but secondary interactions (e.g., hydrophobic or electrostatic forces) can reduce selectivity. For instance, RNAse B binding to AECPBA surfaces is influenced by buffer composition. Mitigation strategies include:
- Buffer Optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to suppress non-specific electrostatic interactions .
- Surface Passivation : Block surfaces with bovine serum albumin (BSA) or polyethylene glycol (PEG) to minimize hydrophobic binding .
- Competitive Elution : Employ borate buffers (pH 8–10) for selective elution of glycoproteins .
Advanced: What is the kinetic profile of (2,6-dichloro-4-methoxyphenyl)boronic acid binding to diols, and how does it compare to other arylboronic acids?
Answer:
Binding kinetics are studied via stopped-flow fluorescence. For arylboronic acids:
- Rate Constants : The kon for D-fructose (~10³ M⁻¹s⁻¹) exceeds D-glucose (~10² M⁻¹s⁻¹), correlating with thermodynamic affinity .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, OCH₃) lower the pKa of boronic acids, accelerating binding at physiological pH. For (2,6-dichloro-4-methoxyphenyl)boronic acid, predict a pKa ~7–8 using -NMR titration (δ B-OH vs. pH) .
Advanced: How is (2,6-dichloro-4-methoxyphenyl)boronic acid utilized in synthesizing iodonium salts, and what are the challenges?
Answer:
The compound reacts with iodobenzene derivatives to form bis(aryl)iodonium tetrafluoroborates. For example, reacting with 1,3-dichloro-2-iodo-5-methoxybenzene yields bis(2,6-dichloro-4-methoxyphenyl)iodonium tetrafluoroborate (16% yield). Challenges include:
- Low Yields : Optimize stoichiometry (1:1 boronic acid:iodoarene) and use anhydrous DMSO-d₆ to suppress side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical due to polar byproducts .
Advanced: What computational methods predict the binding affinity of (2,6-dichloro-4-methoxyphenyl)boronic acid to biological targets?
Answer:
- Docking Studies : Use software like AutoDock Vina with force fields (e.g., AMBER) to model boronic acid-diol interactions. Include explicit water molecules to account for solvation effects .
- QM/MM Calculations : Combine quantum mechanics (B3LYP/6-31G*) for the boronic acid moiety and molecular mechanics for the protein to refine binding poses .
- pKa Prediction : Tools like MarvinSketch estimate boronic acid pKa, guiding pH-dependent binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
